Glycine-2-13C Ethyl Ester Hydrochloride

Description

BenchChem offers high-quality Glycine-2-13C Ethyl Ester Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycine-2-13C Ethyl Ester Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-aminoacetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-2-7-4(6)3-5;/h2-3,5H2,1H3;1H/i3+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXTWXQXDMWILOF-FJUFCODESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

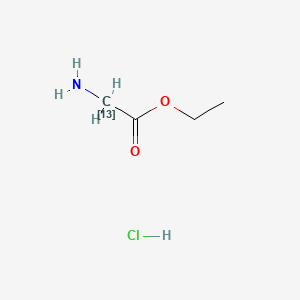

CCOC(=O)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[13CH2]N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747867 |

Source

|

| Record name | Ethyl (2-~13~C)glycinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58420-91-0 |

Source

|

| Record name | Ethyl (2-~13~C)glycinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Application of Glycine-2-¹³C Ethyl Ester Hydrochloride in Advanced Research

Executive Summary

Stable isotope labeling has revolutionized our ability to probe the complexities of biological systems. Among the array of tools available, Glycine-2-¹³C Ethyl Ester Hydrochloride stands out as a highly specific and versatile tracer for interrogating cellular metabolism. This guide provides an in-depth analysis of this compound, designed for researchers, scientists, and drug development professionals. We will explore the molecular rationale behind its design, its core applications in metabolic flux analysis and quantitative mass spectrometry, and provide detailed protocols for its use. By elucidating the "why" behind experimental choices, this document serves as both a practical manual and a foundational resource for leveraging this powerful tool to achieve robust and reproducible scientific insights.

Introduction to Stable Isotope Labeling

The ability to trace molecular pathways in real-time is fundamental to understanding health and disease. Stable isotope labeling is a powerful technique that replaces specific atoms in a molecule with their heavier, non-radioactive isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H).[1] These labeled molecules are chemically identical to their natural counterparts but are distinguishable by mass-sensitive analytical instruments like mass spectrometers (MS) and nuclear magnetic resonance (NMR) spectrometers.[2]

Unlike radioactive isotopes, stable isotopes are safe, pose no health risks, and do not decay over time, making them ideal for long-term studies in cell culture and even in vivo applications.[1] Glycine-2-¹³C Ethyl Ester Hydrochloride is a specifically designed reagent that introduces a ¹³C label at the alpha-carbon (the C-2 position) of glycine, providing a precise starting point to track its metabolic journey.

Molecular Profile and Rationale for Use

The efficacy of Glycine-2-¹³C Ethyl Ester Hydrochloride stems from the specific chemical modifications made to the parent glycine molecule. Each component of its structure is deliberately chosen to optimize its function in a research setting.

| Property | Value | Reference(s) |

| Chemical Name | Glycine-2-¹³C Ethyl Ester Hydrochloride | |

| CAS Number | 58420-91-0 | [3] |

| Molecular Formula | C₃¹³CH₁₀ClNO₂ | [3] |

| Molecular Weight | ~140.57 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| Purity | Typically ≥98% | [5] |

2.1 The Significance of the ¹³C Label at the C-2 Position The designation "-2-¹³C" signifies that the carbon atom at the second position of the glycine backbone is Carbon-13.[6] This position, the α-carbon, is metabolically significant. When glycine enters central carbon metabolism, the fate of its α-carbon is distinct from its carboxyl carbon. The mitochondrial Glycine Cleavage System (GCS), for instance, decarboxylates glycine, transferring the α-carbon to tetrahydrofolate (THF) to form 5,10-methylene-THF.[7] This molecule is a critical donor in the one-carbon pool, essential for the synthesis of purines, thymidine, and methionine.[7] Placing the label at the C-2 position allows researchers to directly trace the flow of this specific carbon atom into these vital biosynthetic pathways.[6][7]

2.2 The Role of the Ethyl Ester Group Amino acids like glycine are zwitterionic and can have limited permeability across the lipid bilayers of cell membranes. The addition of an ethyl ester group neutralizes the carboxylate, increasing the molecule's lipophilicity. This modification enhances its ability to diffuse across cell membranes into the cytoplasm.[4][8] Once inside the cell, ubiquitous intracellular enzymes called esterases rapidly hydrolyze the ethyl ester bond, releasing the native Glycine-2-¹³C and trapping it within the cell for metabolic processing. This strategy ensures efficient delivery of the labeled tracer to the metabolic machinery.

2.3 The Purpose of the Hydrochloride Salt The hydrochloride (HCl) salt form significantly improves the compound's stability as a solid and its solubility in aqueous solutions, such as cell culture media.[5][9] This is a critical practical consideration, ensuring that the reagent dissolves completely and is readily available to the cells, leading to more consistent and reproducible experimental outcomes.

Core Applications in Scientific Research

Glycine-2-¹³C Ethyl Ester Hydrochloride is primarily used in three key areas: tracing metabolic pathways, serving as an internal standard for quantification, and in quantitative proteomics.

3.1 Metabolic Flux Analysis (MFA): Tracing the Path of Glycine Metabolic Flux Analysis (MFA) is a technique used to quantify the rates of metabolic reactions within a biological system.[10][11] By introducing Glycine-2-¹³C and measuring the incorporation of the ¹³C label into downstream metabolites, researchers can map active and inactive pathways and identify metabolic bottlenecks or shifts in response to stimuli.[11][12]

A primary use is to probe the one-carbon metabolism network. The ¹³C label from the glycine α-carbon can be traced into key molecules, as illustrated below.

3.2 Internal Standard for Quantitative Analysis In analytical chemistry, precise quantification is paramount. Glycine-2-¹³C Ethyl Ester Hydrochloride serves as an ideal internal standard for measuring the concentration of endogenous glycine ethyl ester or glycine in complex samples like plasma or cell lysates.[13][14] A known amount of the "heavy" labeled standard is spiked into the sample before processing. Because the heavy standard is chemically identical to the "light" (natural) analyte, it experiences the same extraction inefficiencies and ionization suppression/enhancement effects during LC-MS analysis. By comparing the peak area of the heavy standard to the light analyte, one can calculate the absolute concentration of the analyte with extremely high accuracy.[13][14]

3.3 Quantitative Proteomics Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics.[15] While typically performed with labeled arginine and lysine, the principle can be extended to other amino acids. Cells are grown in media where the natural glycine is replaced with Glycine-2-¹³C.[16] After several cell doublings, all newly synthesized proteins will have incorporated the heavy glycine.[15] By mixing protein lysates from cells grown in "heavy" and "light" media, the relative abundance of each protein can be determined by the ratio of the heavy and light peptide signals in the mass spectrometer. This allows for a global, unbiased comparison of proteomes under different experimental conditions.

Experimental Workflow and Protocols

The successful application of Glycine-2-¹³C requires meticulous experimental design and execution. Below is a validated protocol for a typical labeling experiment in mammalian cell culture aimed at metabolomic analysis.

4.1 Protocol: ¹³C Labeling in Mammalian Cell Culture

-

Cell Culture Preparation:

-

Seed adherent cells (e.g., HEK293, A549) in 6-well plates and grow to ~70-80% confluency in standard complete medium (e.g., DMEM with 10% FBS). This ensures cells are in an active state of growth.

-

-

Preparation of Labeling Medium:

-

Prepare custom DMEM that lacks standard glycine.

-

Dissolve Glycine-2-¹³C Ethyl Ester Hydrochloride in sterile PBS to create a concentrated stock solution (e.g., 100 mM). Filter-sterilize this stock.

-

Supplement the glycine-free DMEM with the labeled stock to the desired final concentration (typically matching the physiological concentration in standard DMEM, ~0.4 mM). Add other standard components like dialyzed FBS, glutamine, etc.

-

-

Labeling Experiment Initiation:

-

Aspirate the standard medium from the cell culture plates.

-

Gently wash the cell monolayer twice with pre-warmed sterile PBS to remove residual unlabeled glycine.

-

Add 2 mL of the pre-warmed "heavy" labeling medium to each well. This is your T=0 time point.

-

-

Time-Course Incubation:

-

Return the plates to a 37°C, 5% CO₂ incubator. Harvest plates at designated time points (e.g., 1h, 4h, 8h, 24h) to observe the kinetics of label incorporation.

-

-

Metabolite Extraction (Self-Validating Step):

-

To halt all enzymatic activity instantly, place the plate on dry ice.

-

Aspirate the medium and add 1 mL of ice-cold 80% methanol (-80°C) to each well. This step is critical for quenching metabolism and ensuring the measured metabolite levels reflect a true snapshot in time.

-

Scrape the cells in the cold methanol and transfer the cell slurry to a microcentrifuge tube.

-

Vortex thoroughly and centrifuge at max speed for 10 minutes at 4°C to pellet protein and cell debris.

-

-

Sample Preparation for Mass Spectrometry:

-

Transfer the supernatant, which contains the polar metabolites, to a new tube.

-

Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

-

Reconstitute the dried pellet in a suitable solvent for LC-MS analysis (e.g., 50 µL of 50:50 Methanol:Water).

-

The sample is now ready for injection into the LC-MS/MS system.

-

Data Acquisition and Interpretation

The analysis of labeled samples relies on the ability of the mass spectrometer to resolve molecules based on their mass-to-charge ratio (m/z).

5.1 Mass Spectrometry Analysis The incorporation of a single ¹³C atom increases the mass of a molecule by approximately 1.00335 Da. The mass spectrometer can easily distinguish this mass shift. For example, when analyzing glycine, the instrument will detect a peak for the unlabeled (M+0) form and a separate peak for the labeled (M+1) form. The fractional enrichment can be calculated as the ratio of the labeled peak area to the total (labeled + unlabeled) peak area.

| Metabolite | Unlabeled Mass (M+0) | Labeled Mass (M+1) | Expected Observation |

| Glycine | ~75.03 Da | ~76.03 Da | Direct measurement of tracer incorporation. |

| Serine | ~105.04 Da | ~106.04 Da | Indicates flux from glycine to serine via the SHMT enzyme. |

5.2 NMR Spectroscopy Analysis While MS is more common for flux studies due to its sensitivity, NMR provides unparalleled positional information. A ¹³C-NMR spectrum of an extracted metabolite can definitively confirm that the label resides at the C-2 position, validating the metabolic pathway assignments made from MS data.[17][18]

Conclusion and Future Perspectives

Glycine-2-¹³C Ethyl Ester Hydrochloride is more than just a chemical reagent; it is a precision tool for dissecting the intricate network of cellular metabolism. Its rational design—combining positional isotopic purity, enhanced cell permeability, and formulation stability—makes it an invaluable asset for researchers. It provides a direct and quantitative means to measure metabolic flux, accurately quantify endogenous molecules, and perform global proteomic comparisons. As research advances into areas like single-cell metabolomics and personalized medicine, the need for precise, reliable tracers will only grow, ensuring that Glycine-2-¹³C Ethyl Ester Hydrochloride remains a cornerstone of modern biochemical investigation.[1]

References

- Future Analyst. The Role of Glycine Ethyl Ester Hydrochloride in Biochemical Research and Analysis. Ningbo Inno Pharmchem Co., Ltd.

- Chem-Impex. Glycine ethyl ester hydrochloride.

- Lane, A. N., et al.

- Ong, S. E., & Mann, M. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC).

- MedChemExpress. Glycine ethyl ester-13C hydrochloride. MedChemExpress.

- MedChemExpress. Glycine ethyl ester-13C2 hydrochloride. MedChemExpress.

- Sano, M., et al. New technique for the determination of metabolites labeled by the isotope (13C) using mass fragmentography. INIS-IAEA.

- Anshul Specialty Molecules. Glycine Ethyl Ester Hydrochloride. Anshul Specialty Molecules Pvt. Ltd.

- BenchChem Technical Support Team. Application Notes and Protocols for Detecting ¹³C Labeled Metabolites using Mass Spectrometry. BenchChem.

- Organic Syntheses Procedure. glycine ethyl ester hydrochloride. Organic Syntheses.

- Soufi, B., et al. Stable Isotope Labeling by Amino Acids Applied to Bacterial Cell Culture. Springer Protocols.

- BenchChem. A Technical Guide to the Core Applications of 13C and 15N Labeled Amino Acids. BenchChem.

- Pharmaffiliates. CAS No : 58420-91-0 | Product Name : Glycine-2-13C Ethyl Ester Hydrochloride.

- Pagar, A. D., et al. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. PMC - NIH.

- Santa Cruz Biotechnology. Glycine-2-13C Ethyl Ester Hydrochloride. Santa Cruz Biotechnology.

- ChemicalBook. Glycine ethyl ester hydrochloride(623-33-6) 13C NMR spectrum. ChemicalBook.

- Santa Cruz Biotechnology. Glycine-2-13C Ethyl Ester, Hydrochloride. Santa Cruz Biotechnology.

- Med simplify. Lecture 42: Metabolism of Glycine and its disorders. YouTube.

- BenchChem. The Significance of "-2-13C" Labeling: A Technical Guide for Researchers. BenchChem.

- Grankvist, K., et al. Profiling the metabolism of human cells by deep 13C labeling. PMC - PubMed Central - NIH.

- ChemPep. Stable Isotope Labeled Amino Acids | Precision Research Molecules for Proteomics & Metabolomics. ChemPep.

- Young, J. D. Application of isotope labeling experiments and 13C flux analysis to enable rational pathway engineering. Vanderbilt University.

- Alves, A., et al. Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases. PMC.

- Lee, W. D., et al.

Sources

- 1. chempep.com [chempep.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scbt.com [scbt.com]

- 4. Glycine Ethyl Ester Hydrochloride [anshulchemicals.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. vanderbilt.edu [vanderbilt.edu]

- 12. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

- 16. Stable Isotope Labeling by Amino Acids Applied to Bacterial Cell Culture | Springer Nature Experiments [experiments.springernature.com]

- 17. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Glycine ethyl ester hydrochloride(623-33-6) 13C NMR [m.chemicalbook.com]

Glycine-2-13C Ethyl Ester Hydrochloride chemical properties

An In-depth Technical Guide to Glycine-2-13C Ethyl Ester Hydrochloride: Properties, Applications, and Methodologies

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of Glycine-2-13C Ethyl Ester Hydrochloride, a critical tool for researchers, scientists, and drug development professionals. Moving beyond a simple data sheet, we will delve into the core chemical properties, spectroscopic signatures, and pivotal applications of this stable isotope-labeled compound. The narrative is structured to provide not just technical data, but also the scientific rationale behind its use in complex experimental systems.

Core Chemical Identity and Physical Characteristics

Glycine-2-13C Ethyl Ester Hydrochloride is the hydrochloride salt of the ethyl ester of glycine, where the alpha-carbon (C2 position) is replaced with the stable, non-radioactive carbon-13 (¹³C) isotope. This single isotopic substitution is the key to its utility, providing a specific probe for tracing and quantification in biological and chemical systems without altering the fundamental chemical reactivity of the molecule.

The compound typically presents as a white to off-white crystalline powder, a physical characteristic that speaks to its purity and solid-state stability under proper storage conditions.[1][2][3] Its high solubility in aqueous solutions is a direct consequence of its salt form, making it exceptionally suitable for use in physiological buffers and cell culture media.[3][4]

| Property | Value | Source(s) |

| Chemical Name | Glycine-2-13C Ethyl Ester Hydrochloride | [5][6] |

| Synonyms | Ethyl Glycinate-2-13C Hydrochloride | [5][6] |

| CAS Number | 58420-91-0 | [5][6][7] |

| Molecular Formula | C₃¹³CH₁₀ClNO₂ | [5][6] |

| Molecular Weight | 140.57 g/mol | [5][6] |

| Appearance | White crystalline solid/powder | [1][3] |

| Melting Point | 145-146 °C | [2][4][8] |

| Solubility | >1000 g/L in water (20 °C) | [4] |

| Storage Temperature | 2-8°C, protect from moisture | [4][6] |

| Sensitivity | Hygroscopic | [4] |

The Spectroscopic Signature: Interpreting the Isotopic Label

The true power of a labeled compound is revealed through spectroscopic analysis. The ¹³C nucleus at the alpha-carbon position provides a distinct signature that allows it to be differentiated from its unlabeled (¹²C) counterpart.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for characterizing this molecule. The ¹³C label fundamentally alters both the ¹H and ¹³C NMR spectra.

-

¹H NMR Analysis : The two protons attached to the ¹³C-labeled alpha-carbon (the α-protons) will appear as a doublet due to one-bond coupling (¹J-CH) with the spin-½ ¹³C nucleus. This is a definitive confirmation of the label's position. In contrast, the α-protons in the unlabeled compound appear as a singlet. The rest of the proton signals (from the ethyl group) will remain largely unaffected.

-

¹³C NMR Analysis : The signal corresponding to the labeled alpha-carbon will be significantly enhanced due to the 99% isotopic enrichment, making it stand out from the natural abundance ¹³C signals of the ethyl group carbons. This allows for straightforward confirmation of the labeling site and can be used for quantitative measurements.

Mass Spectrometry (MS)

In mass spectrometry, the ¹³C label provides a clear mass shift. Glycine-2-13C Ethyl Ester Hydrochloride will have a molecular ion peak that is one mass unit higher (M+1) than its unlabeled analog. This predictable mass difference is the cornerstone of its use as an internal standard for quantitative analysis and as a tracer in metabolic studies.[7][9]

Core Applications in Scientific Research

The unique properties of Glycine-2-13C Ethyl Ester Hydrochloride make it an invaluable tool in several advanced research domains.

A. Metabolic Flux Analysis and Isotope Tracing

The primary application is as a metabolic tracer.[7][9] Scientists introduce the labeled glycine into cell cultures or organisms to track its incorporation into downstream metabolites and macromolecules, such as proteins and nucleotides.

Causality of Experimental Choice: By using a ¹³C-labeled precursor, researchers can precisely map the flow of carbon atoms through metabolic pathways. This is crucial for understanding how disease states (like cancer) or drug treatments alter cellular metabolism. The stability of the isotope ensures that it does not decay or interfere with cellular processes, providing a clean and accurate tracing mechanism.

Illustrative Workflow: Tracing Glycine in Cell Culture

B. Quantitative Analysis: The Ideal Internal Standard

In bioanalytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), accurate quantification of analytes in complex matrices (like plasma or tissue extracts) is challenging. A stable isotope-labeled internal standard is the gold standard for this purpose.[7][9]

Trustworthiness of the Method: Glycine-2-13C Ethyl Ester Hydrochloride co-elutes chromatographically with the unlabeled (endogenous) glycine ethyl ester and exhibits identical ionization efficiency in the mass spectrometer's source. Any sample loss during extraction or variation in instrument response will affect both the analyte and the standard equally. The ratio of their signals thus provides a highly accurate and precise quantification, a self-validating system that corrects for experimental variability.

C. Protein Structure Probing: Carboxyl Footprinting

A sophisticated application involves its use in conjunction with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) for "carboxyl footprinting" of proteins.[2] This technique probes the solvent accessibility of aspartate and glutamate residues.

Mechanism and Rationale:

-

EDC activates solvent-exposed carboxyl groups on the protein surface.

-

The activated carboxyl group then reacts with the primary amine of Glycine Ethyl Ester (GEE), forming a stable amide bond and adding a GEE tag.

-

By using ¹³C-labeled GEE, the locations and extent of modification can be precisely identified and quantified by mass spectrometry after proteolytic digestion. Regions of the protein that are buried or involved in interactions will be less labeled.

This method provides valuable insights into protein conformation, protein-protein interactions, and conformational changes upon ligand binding.[10]

Protocol: EDC/GEE Carboxyl Footprinting of a Protein

-

Protein Preparation: Prepare the protein of interest in a non-amine, non-carboxylate buffer (e.g., HEPES) at a concentration of 1-5 mg/mL.

-

Reagent Preparation: Freshly prepare stock solutions of EDC (e.g., 100 mM) and Glycine-2-13C Ethyl Ester Hydrochloride (e.g., 500 mM) in the same buffer.

-

Labeling Reaction:

-

To the protein solution, add the Glycine-2-13C Ethyl Ester Hydrochloride solution to a final concentration of 50 mM.

-

Initiate the reaction by adding EDC to a final concentration of 10 mM.

-

Incubate at room temperature for a defined period (e.g., 15-30 minutes). The reaction time is critical and must be optimized to avoid protein denaturation.

-

-

Quenching: Stop the reaction by adding a quenching agent, such as β-mercaptoethanol, and by immediately preparing the sample for downstream analysis (e.g., buffer exchange or SDS-PAGE).

-

Analysis:

-

Digest the labeled protein with a protease (e.g., trypsin).

-

Analyze the resulting peptide mixture by LC-MS/MS to identify and quantify the GEE-modified aspartate and glutamate residues.

-

Safety, Handling, and Storage: Ensuring Experimental Integrity

The integrity of any experiment relies on the stability and purity of the reagents. Proper handling of Glycine-2-13C Ethyl Ester Hydrochloride is paramount.

| Hazard Information | Details | Source(s) |

| GHS Pictogram | Corrosion | [2] |

| Signal Word | Danger | [2][11] |

| Hazard Statement | H318: Causes serious eye damage | [1][2][11] |

| Precautionary Statements | P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][2][11] |

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses and gloves, is required.[2][12] Handle in a well-ventilated area or chemical fume hood to avoid inhalation of the powder.[11] Avoid dust formation.[11]

-

Storage: The compound is hygroscopic, meaning it readily absorbs moisture from the air.[4] Store the vial tightly sealed in a desiccator at the recommended temperature of 2-8°C.[4][6] When preparing solutions, allow the vial to warm to room temperature before opening to prevent condensation of moisture onto the cold powder.

-

Stability: When stored correctly, the compound is stable for at least one year.[13] Aqueous stock solutions should be freshly prepared or stored frozen in aliquots to prevent degradation.

Conclusion

Glycine-2-13C Ethyl Ester Hydrochloride is more than just a chemical; it is a precision instrument for the modern life scientist. Its well-defined chemical and physical properties, combined with the unambiguous spectroscopic signature of the ¹³C label, empower researchers to conduct highly accurate and reliable experiments. From mapping the intricate web of cellular metabolism to elucidating protein architecture and quantifying analytes in complex mixtures, this compound provides a robust and trustworthy means to answer fundamental questions in biology and drug development.

References

-

PubChem. (n.d.). Glycine ethyl ester, hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Glycine ethyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Glycine-13C2 Ethyl Ester Hydrochloride. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Glycine-2-13C Ethyl Ester Hydrochloride. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000123). Retrieved from [Link]

-

CortecNet. (n.d.). [13C]-Glycine ethyl ester hydrochloride salt. Retrieved from [Link]

-

Zhang, H., et al. (2012). The extent of glycine ethyl ester (GEE) modification as detected by LC-MS/MS for calcium-free and calcium-bound calmodulin (CaM). ResearchGate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Glycine ethyl ester hydrochloride. Retrieved from [Link]

-

Anshul Specialty Molecules. (n.d.). Glycine Ethyl Ester Hydrochloride. Retrieved from [Link]

Sources

- 1. Glycine ethyl ester, hydrochloride | C4H10ClNO2 | CID 2723640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 99%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 3. Glycine Ethyl Ester Hydrochloride [anshulchemicals.com]

- 4. Glycine ethyl ester hydrochloride | 623-33-6 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Glycine-13C2,15N ethyl ester hydrochloride 98 atom % 15N, 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. aksci.com [aksci.com]

- 13. schd-shimadzu.com [schd-shimadzu.com]

Synthesis of Glycine-2-13C Ethyl Ester Hydrochloride

An In-Depth Technical Guide to the Synthesis of Glycine-2-¹³C Ethyl Ester Hydrochloride

This guide provides a comprehensive, technically detailed procedure for the synthesis, purification, and characterization of Glycine-2-¹³C Ethyl Ester Hydrochloride. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple protocol, offering insights into the rationale behind the synthetic strategy and the critical parameters that ensure a successful outcome. The methodologies described herein are grounded in established chemical principles and validated through rigorous analytical techniques.

Stable isotope-labeled compounds are indispensable tools in modern scientific research. Incorporating isotopes like ¹³C, ¹⁵N, or ²H into molecules allows for their unambiguous tracking and quantification in complex biological systems.[1][2] Glycine-2-¹³C Ethyl Ester Hydrochloride is a valuable isotopically labeled building block. The ¹³C label at the alpha-carbon (C2 position) makes it particularly useful as an internal standard for quantitative mass spectrometry (LC-MS) in pharmacokinetic studies, a tracer in metabolic flux analysis, and a probe in NMR-based structural biology.[1][2] Its ester functionality provides a versatile handle for further chemical modifications, such as peptide synthesis.

This guide details a robust and reproducible method for its preparation, starting from commercially available Glycine-2-¹³C.

Synthetic Strategy: Fischer Esterification via Thionyl Chloride

The synthesis of Glycine-2-¹³C Ethyl Ester Hydrochloride is achieved through a classic Fischer-Speier esterification. This acid-catalyzed reaction converts a carboxylic acid and an alcohol into an ester. While various methods exist to introduce the acid catalyst, this protocol utilizes thionyl chloride (SOCl₂) for its efficiency and convenience.

Rationale for Method Selection:

-

In Situ Catalyst Generation: Thionyl chloride reacts with the solvent, anhydrous ethanol, to generate both hydrogen chloride (HCl) and sulfur dioxide (SO₂) gas. The in situ generated HCl is the active catalyst for the esterification. This approach avoids the direct handling of corrosive HCl gas.

-

Favorable Reaction Conditions: The reaction drives the equilibrium toward the ester product. The HCl produced also protonates the amine group of the glycine ester, forming the stable hydrochloride salt which readily crystallizes from the reaction mixture upon cooling, simplifying isolation.[3][4]

-

High Yield: This method is known to produce high yields of the desired product, often exceeding 90%.[4]

The overall reaction is as follows:

H₂N-¹³CH₂-COOH (Glycine-2-¹³C) + CH₃CH₂OH (Ethanol) ---(SOCl₂)---> HCl·H₂N-¹³CH₂-COOCH₂CH₃ (Glycine-2-¹³C Ethyl Ester Hydrochloride)

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of Glycine-2-¹³C Ethyl Ester Hydrochloride.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Moles | Equivalents | Amount |

| Glycine-2-¹³C | C(¹³C)H₅NO₂ | 76.06 | 0.05 | 1.0 | 3.80 g |

| Anhydrous Ethanol | C₂H₅OH | 46.07 | 1.74 | 34.8 | 100 mL |

| Thionyl Chloride | SOCl₂ | 118.97 | 0.06 | 1.2 | 4.3 mL (7.14 g) |

Safety Precaution: The reaction should be performed in a well-ventilated fume hood. Thionyl chloride is highly corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn.

Step-by-Step Synthesis Procedure

-

Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a gas outlet or bubbler to vent the HCl and SO₂ gases produced during the reaction.

-

Reagent Addition: Place the flask in an ice-water bath and add 100 mL of anhydrous ethanol.

-

Thionyl Chloride Addition: While stirring the cold ethanol, slowly add 4.3 mL (0.06 mol) of thionyl chloride dropwise using a syringe or dropping funnel over 15-20 minutes. Causality: This slow, cooled addition is critical to control the highly exothermic reaction between thionyl chloride and ethanol.

-

Starting Material Addition: Once the thionyl chloride addition is complete, remove the ice bath and add 3.80 g (0.05 mol) of Glycine-2-¹³C to the mixture in portions.

-

Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain this temperature with stirring for 2-3 hours.[3][4] Causality: Heating the mixture drives the esterification reaction, which is an equilibrium process, towards the product side.

-

Isolation of Crude Product: After the reflux period, allow the mixture to cool to room temperature. A white solid should precipitate. Further cool the flask in an ice bath for 30 minutes to maximize crystallization.

-

Filtration: Collect the white crystalline solid by vacuum filtration. Wash the crystals with a small amount of cold anhydrous ethanol to remove any residual impurities.

-

Drying: Dry the product under vacuum to obtain the crude Glycine-2-¹³C Ethyl Ester Hydrochloride.

Purification by Recrystallization

To obtain a highly pure product, recrystallization is necessary.

-

Dissolution: Transfer the crude solid to a clean flask and add the minimum amount of hot absolute ethanol required to fully dissolve the solid.[5][6]

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Fine white needles of the pure product should form.[5]

-

Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small volume of diethyl ether, and dry under high vacuum. The expected yield of the purified product is typically 85-95%.

Synthesis and Purification Workflow

The following diagram illustrates the complete workflow from starting materials to the purified final product.

Caption: Workflow diagram for the synthesis and purification of Glycine-2-¹³C Ethyl Ester Hydrochloride.

Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and isotopic enrichment of the final product.

-

Melting Point: The melting point should be determined and compared to literature values. The expected melting point is in the range of 144-146°C.[7]

-

¹H NMR Spectroscopy: The proton NMR spectrum provides structural confirmation. The key signals are a triplet for the ethyl CH₃, a quartet for the ethyl CH₂, and a signal for the α-protons (¹³CH₂). Due to the ¹³C label at the C2 position, the α-proton signal will appear as a large doublet due to one-bond C-H coupling (¹J(¹³C,¹H) ≈ 140-150 Hz).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the position of the isotopic label. A significantly enhanced signal will be observed for the α-carbon (¹³CH₂) around 41 ppm, while the other carbon signals (ester C=O, OCH₂, and CH₃) will appear with natural abundance intensity.[3]

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight of the compound (C₃(¹³C)H₁₀ClNO₂), verifying the successful incorporation of the ¹³C isotope.[8]

Analytical Validation Workflow

The diagram below outlines the process for validating the final synthesized compound.

Caption: Analytical workflow for the structural and purity validation of the final product.

Conclusion

This guide presents a reliable and well-vetted protocol for the synthesis of Glycine-2-¹³C Ethyl Ester Hydrochloride. By explaining the causality behind critical steps and outlining a rigorous analytical validation process, this document serves as a practical resource for scientists requiring this important isotopically labeled compound for their research. The described Fischer esterification using thionyl chloride in ethanol is an efficient, high-yielding, and scalable method for producing this valuable chemical reagent.

References

-

Organic Syntheses Procedure. glycine ethyl ester hydrochloride. Organic Syntheses. Available from: [Link]

-

PrepChem. Preparation of glycine ethyl ester hydrochloride. PrepChem.com. Available from: [Link]

- Google Patents. CN101891638A - Method for producing glycine and glycine ester hydrochloride. Google Patents.

-

NIH National Center for Biotechnology Information. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. PMC - NIH. Available from: [Link]

- Google Patents. CN103864632B - Production method for glycine ethyl ester hydrochloride. Google Patents.

-

Shimadzu Chemistry & Diagnostics. [13C2]-Glycine ethyl ester. Shimadzu. Available from: [Link]

- Google Patents. CN103864632A - Production method for glycine ethyl ester hydrochloride. Google Patents.

-

PubChem. Glycine ethyl ester, hydrochloride. PubChem. Available from: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Glycine ethyl ester hydrochloride: Synthesis and Applications_Chemicalbook [chemicalbook.com]

- 4. Glycine ethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN101891638A - Method for producing glycine and glycine ester hydrochloride - Google Patents [patents.google.com]

- 7. CN103864632A - Production method for glycine ethyl ester hydrochloride - Google Patents [patents.google.com]

- 8. scbt.com [scbt.com]

An In-depth Technical Guide to the Molecular Structure and Applications of Glycine-2-¹³C Ethyl Ester Hydrochloride

Abstract: This technical guide provides a comprehensive examination of Glycine-2-¹³C Ethyl Ester Hydrochloride, a stable isotope-labeled amino acid derivative of significant utility in modern research. The core focus is on its molecular structure, the resulting unique spectroscopic signature, and its pivotal applications as an internal standard and metabolic tracer. This document is intended for researchers, scientists, and drug development professionals who leverage quantitative analytical techniques to advance our understanding of complex biological and chemical systems.

The Strategic Value of Stable Isotope Labeling

In the landscape of quantitative biology and chemistry, the ability to trace and accurately measure molecules within complex mixtures is paramount. Stable Isotope Labeling (SIL) is a powerful technique where an atom in a molecule is replaced by its heavy, non-radioactive isotope (e.g., ¹³C for ¹²C).[1] This substitution creates a compound that is chemically identical to its natural counterpart but physically distinguishable by its mass.[1]

Glycine-2-¹³C Ethyl Ester Hydrochloride is a prime example of a strategically designed SIL compound. By labeling the alpha-carbon (C2) of the glycine backbone, it becomes an invaluable tool for a range of applications, from quantitative proteomics and metabolomics to pharmacokinetic studies.[2][3] Its primary function is to serve as a tracer or an internal standard, enabling precise quantification in mass spectrometry and NMR-based analytical workflows.[3]

Core Molecular Structure and Physicochemical Properties

Structural Elucidation

Glycine-2-¹³C Ethyl Ester Hydrochloride is the hydrochloride salt of the ethyl ester of glycine. The key structural feature is the incorporation of a carbon-13 isotope at the α-carbon position (the carbon atom adjacent to the carboxyl group). As a hydrochloride salt, the amino group is protonated to form an ammonium cation (-NH₃⁺), which is balanced by a chloride anion (Cl⁻).[4] This salt form enhances the compound's stability and water solubility, making it highly suitable for use in aqueous biological systems.[5]

Caption: Generalized workflow for the synthesis of the title compound.

A Self-Validating System: Quality Control

For a stable isotope-labeled compound to be trustworthy, its purity must be rigorously validated. The quality control process forms a self-validating system:

-

Chemical Purity: Assessed by HPLC to ensure the absence of unlabeled starting material or side-products.

-

Isotopic Enrichment: Determined by mass spectrometry, which confirms the percentage of molecules that contain the ¹³C label. [6]This is crucial for accurate quantification.

-

Structural Integrity & Label Position: Confirmed by ¹H and ¹³C NMR, which verifies the correct molecular structure and the precise location of the isotopic label.

Field-Proven Applications in Research and Development

The utility of this molecule stems from its ability to act as a chemically identical, yet physically distinct, proxy for its natural analog.

The Gold Standard: Internal Standard for Mass Spectrometry

The most common application is as a Stable Isotope-Labeled Internal Standard (SIL-IS) for quantitative analysis. [2][3]The causality behind this choice is that the SIL-IS behaves identically to the unlabeled analyte during sample preparation, extraction, and chromatographic separation. Any sample loss will affect both the analyte and the standard equally. In the mass spectrometer, the two compounds are separated by their mass difference. By comparing the peak intensity of the analyte to the known concentration of the spiked-in SIL-IS, one can calculate the analyte's absolute concentration with exceptionally high accuracy and precision. [7]

Caption: Workflow for using the compound as an internal standard in LC-MS.

Metabolic Flux Analysis and Tracer Studies

When introduced to cells or organisms, Glycine-2-¹³C Ethyl Ester can be metabolized, and the ¹³C label can be traced as it is incorporated into other biomolecules. [8]This allows researchers to map metabolic pathways and quantify the rate of metabolic reactions (flux) under various conditions, providing critical insights into cellular physiology in health and disease. [9]

Advanced Proteomics: Carboxyl Footprinting

A sophisticated application is in protein structural analysis via carboxyl footprinting. [10]In this technique, a water-soluble carbodiimide (EDC) is used to activate solvent-accessible carboxyl groups (on aspartate and glutamate residues) on a protein's surface. These activated sites then react with Glycine Ethyl Ester (GEE), attaching a tag. [11] The Causality of Using the Labeled Version: By using Glycine-2-¹³C Ethyl Ester Hydrochloride, the added tag has a unique mass signature. After digesting the protein into peptides, mass spectrometry can easily distinguish the labeled peptides from the unlabeled background, allowing for precise identification and quantification of the modified sites. [10][11]This provides a detailed map of the protein's solvent-exposed surface, which is invaluable for studying protein folding, protein-protein interactions, and conformational changes.

Handling, Storage, and Safety

-

Storage: The compound is hygroscopic and should be stored in a tightly sealed container at 2-8°C to prevent moisture absorption. [5]* Safety: Like its unlabeled counterpart, it is classified as a substance that may cause serious eye damage. [4]Appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn during handling.

Conclusion

Glycine-2-¹³C Ethyl Ester Hydrochloride is more than just a chemical reagent; it is a precision tool engineered for quantitative accuracy. Its well-defined molecular structure, characterized by a single ¹³C label at the alpha-carbon, provides a distinct spectroscopic signature that is the basis for its powerful applications. From serving as the gold standard for quantification in mass spectrometry to enabling sophisticated studies of metabolic flux and protein structure, this compound provides the trustworthiness and precision required by researchers at the forefront of science and drug development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2723640, Glycine ethyl ester, hydrochloride. Retrieved from [Link]

-

Metabolic Solutions (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]

-

Pharmaffiliates (n.d.). Glycine-13C2 Ethyl Ester Hydrochloride. CAS No: 1246819-31-7. Retrieved from [Link]

-

Yao, X., et al. (2002). Solid-state 13 C NMR spectrum of C-1, 13 C labeled (10%) glycine powder. ResearchGate. Retrieved from [Link]

-

Patti, G. J., Yanes, O., & Siuzdak, G. (2012). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. PubMed Central. Retrieved from [Link]

-

Wikipedia (n.d.). Isotopic labeling. Retrieved from [Link]

-

Zhang, H., et al. (2011). Mass spectrometry-based carboxyl footprinting of proteins: method evaluation. PubMed Central. Retrieved from [Link]

-

Allen, B. D., & Gellman, S. H. (2021). Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. ACS Publications. Retrieved from [Link]

-

Fenselau, C. (2008). Stable isotopic labeling of proteins for quantitative proteomic applications. Oxford Academic. Retrieved from [Link]

-

van der Vlis, E., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed. Retrieved from [Link]

-

Human Metabolome Database (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) for Glycine. Retrieved from [Link]

-

Zhang, H., et al. (2012). Mass spectrometry-based carboxyl footprinting of proteins: Method evaluation. ResearchGate. Retrieved from [Link]

-

Pan, J., et al. (2021). Mass Spectrometry-Based Protein Footprinting for High Order Structure Analysis: Fundamentals and Applications. PubMed Central. Retrieved from [Link]

-

Hellerstein, M. K., & Neese, R. A. (1999). Determination of Complex Isotopomer Patterns in Isotopically Labeled Compounds by Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

-

Singh, R. P., et al. (2017). Synthesis of Isotope-Enhanced a-Amino Carboxylic Esters and b-Substituted-a-amino Carboxylic Esters. ResearchGate. Retrieved from [Link]

-

Kumashiro, K. K., et al. (2001). Observation of the Glycines in Elastin Using 13 C and 15 N Solid-State NMR Spectroscopy and Isotopic Labeling. ResearchGate. Retrieved from [Link]

-

Heuillet, M., et al. (2018). Quantification of Stable Isotope Label in Metabolites via Mass Spectrometry. ResearchGate. Retrieved from [Link]

-

Otani, Y., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Retrieved from [Link]

-

Ito, L., Shiraki, K., & Yamaguchi, H. (2010). Amino acids and glycine ethyl ester as new crystallization reagents for lysozyme. Acta Crystallographica Section F. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Glycine Ethyl Ester Hydrochloride in Biochemical Research and Analysis. Retrieved from [Link]

Sources

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Glycine ethyl ester, hydrochloride | C4H10ClNO2 | CID 2723640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Glycine ethyl ester hydrochloride | 623-33-6 [chemicalbook.com]

- 6. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 10. Mass spectrometry-based carboxyl footprinting of proteins: method evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Introduction: The Significance of Labeled Glycine Ethyl Ester in Modern Research

An In-depth Technical Guide to the Physical Properties of Labeled Glycine Ethyl Ester

Glycine ethyl ester, the ethyl ester of the simplest amino acid, glycine, is a fundamental building block in chemical and biological research. In its common hydrochloride salt form, it offers enhanced stability and solubility, making it a workhorse reagent in peptide synthesis and as a pharmaceutical intermediate.[1][2] The strategic incorporation of stable isotopes—such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H or D)—into the glycine ethyl ester molecule elevates its utility from a simple building block to a sophisticated probe for mechanistic and quantitative studies.

Isotopically labeled glycine ethyl ester serves as an invaluable tool for researchers in drug development and the life sciences. These labeled compounds are critical as internal standards for quantitative analysis by mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR), allowing for precise measurement of biological analytes.[3] Furthermore, they function as tracers to elucidate metabolic pathways and to study protein structure and dynamics, providing insights that are unattainable with their unlabeled counterparts.[3][4]

This guide provides a comprehensive overview of the core physical properties of glycine ethyl ester, with a particular focus on how isotopic labeling influences these characteristics from both a theoretical and practical standpoint. We will delve into the causality behind experimental observations and provide field-proven protocols for characterization, empowering researchers to fully leverage these powerful chemical tools.

Part 1: Core Physicochemical Properties of Glycine Ethyl Ester Hydrochloride (Unlabeled)

To understand the impact of isotopic labeling, we must first establish a baseline with the physical properties of the unlabeled compound. Glycine ethyl ester is most commonly supplied and used as its hydrochloride salt to improve its shelf-life and handling characteristics.[2] The salt form is a stable, white crystalline powder with significantly higher water solubility than its free base form.[1][5][6]

Table 1: Physical and Chemical Properties of Unlabeled Glycine Ethyl Ester Hydrochloride

| Property | Value | Source(s) |

| Chemical Formula | C₄H₁₀ClNO₂ | [6][7][8] |

| Molecular Weight | 139.58 g/mol | [1][8] |

| Appearance | White crystalline powder or crystals | [1][6][7] |

| Melting Point | 140-149 °C | [1][2][7][9][10] |

| Solubility | Soluble in water (>1000 g/L at 20°C), ethanol, methanol, and DMSO.[5][6][9][11] | [5][6][9][11] |

| CAS Number | 623-33-6 | [1][6][7][9] |

Part 2: The Influence of Isotopic Labeling on Physical Properties

The substitution of an atom with one of its heavier, stable isotopes is a subtle modification that primarily alters the nuclear mass. It does not change the element's identity, electron configuration, or overall molecular geometry in a significant way. Consequently, macroscopic physical properties that depend on intermolecular forces (like melting point and solubility) are minimally affected, while properties directly related to atomic mass or nuclear spin (spectroscopic properties) are profoundly changed.

Melting Point and Boiling Point

The introduction of heavier isotopes like ¹³C or ¹⁵N increases the total molecular weight of glycine ethyl ester hydrochloride. For instance, labeling with two ¹³C atoms and one ¹⁵N atom results in a molecular weight of 142.56 g/mol , an increase of approximately 2%.[12] This minor mass increase does not substantially alter the crystal lattice energy or the intermolecular forces (van der Waals forces, hydrogen bonds) governing the solid state. As a result, the melting point of isotopically labeled glycine ethyl ester hydrochloride remains virtually identical to its unlabeled analogue. For example, Glycine-¹³C₂,¹⁵N ethyl ester hydrochloride is reported to have a melting point of 145-146 °C, which falls squarely within the range of the unlabeled compound.[12]

Solubility

Solubility is dictated by the interactions between solute and solvent molecules. The high solubility of glycine ethyl ester hydrochloride in polar solvents like water is due to the ionic nature of the hydrochloride salt and the molecule's ability to form hydrogen bonds via its ammonium group and accept them at its carbonyl oxygen.[5] Since isotopic substitution does not alter the molecular polarity, shape, or the fundamental nature of these hydrogen bonding interactions, the solubility of labeled glycine ethyl ester is expected to be the same as the unlabeled form.[5][11]

Spectroscopic Properties: The Key to Application

The most significant and scientifically valuable impact of isotopic labeling is observed in the compound's spectroscopic properties.

1. Mass Spectrometry (MS) The most direct consequence of isotopic labeling is a predictable and precise shift in the molecular mass. This mass shift is the cornerstone of its use in quantitative proteomics and metabolomics. Each substitution of a ¹²C with a ¹³C atom increases the mass by ~1.00335 Da, and each ¹⁵N substitution for ¹⁴N increases it by ~0.99703 Da.

-

Glycine-2-¹³C ethyl ester: M+1 shift

-

Glycine-¹³C₂,¹⁵N ethyl ester: M+3 shift[12]

This known mass difference allows the labeled compound to serve as an ideal internal standard. When co-analyzed with a biological sample, the ratio of the MS signal intensity of the endogenous (unlabeled) analyte to the spiked-in (labeled) standard enables precise quantification, correcting for variations in sample preparation and instrument response.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for structural elucidation that relies on the magnetic properties of atomic nuclei.

-

¹³C NMR: The natural abundance of the NMR-active ¹³C isotope is only 1.1%. Labeling a specific carbon position in glycine ethyl ester with ¹³C dramatically enhances the signal from that position in the ¹³C NMR spectrum, facilitating signal assignment and the study of metabolic pathways. For unlabeled glycine, the carboxyl carbon appears around 170-180 ppm and the α-carbon around 40-45 ppm.[13][14] These signals are intensified in their labeled counterparts.

-

¹⁵N NMR: The ¹⁵N isotope, like ¹³C, is NMR-active, whereas the highly abundant ¹⁴N is not ideal for high-resolution NMR due to its quadrupole moment. Labeling with ¹⁵N allows for direct observation of the nitrogen atom, which is invaluable for studying peptide bond formation and protein structure.[4][15]

3. Infrared (IR) Spectroscopy IR spectroscopy measures the vibrational frequencies of chemical bonds. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the atoms in the bond. Substituting an atom with a heavier isotope (e.g., ¹²C with ¹³C) increases the reduced mass, leading to a decrease in the vibrational frequency (a shift to a lower wavenumber). While this effect is more subtle than the changes seen in MS or NMR, it can be used to definitively assign specific vibrational modes within the molecule. The IR spectrum of unlabeled glycine ethyl ester hydrochloride shows characteristic peaks for N-H stretching, C=O stretching, and C-O stretching.[8][16][17]

Part 3: Crystallographic Properties

Single-crystal X-ray diffraction studies of glycine ethyl ester hydrochloride reveal detailed information about its three-dimensional structure. The compound crystallizes in the monoclinic system with the space group P2₁/c.[18][19] The crystal structure is stabilized by a network of strong intermolecular hydrogen bonds between the ammonium group (N-H) and the chloride anions (Cl⁻), as well as weaker C-H···O and C-H···Cl interactions.[18][19][20] This extensive hydrogen bonding network results in a two-dimensional supramolecular sheet-like structure.[19]

Table 2: Crystal Data for Glycine Ethyl Ester Hydrochloride

| Parameter | Value | Source(s) |

| Crystal System | Monoclinic | [18][19] |

| Space Group | P2₁/c | [18][20] |

| a | 8.965 Å | [19][20] |

| b | 12.543 Å | [19][20] |

| c | 5.972 Å | [19][20] |

| β | 103.630° | [19][20] |

| Volume (V) | 652.6 ų | [19] |

| Z (Molecules/unit cell) | 4 | [19] |

Isotopic substitution does not measurably alter bond lengths, bond angles, or the overall crystal packing. Therefore, the crystallographic data for the unlabeled compound serves as an accurate reference for all its isotopically labeled variants.

Part 4: Experimental Protocols & Methodologies

The trustworthiness of any data relies on robust and reproducible experimental methods. The following protocols outline standard procedures for characterizing the physical properties of labeled glycine ethyl ester.

Diagram: General Workflow for Physicochemical Characterization

Caption: A generalized workflow for the comprehensive characterization of labeled glycine ethyl ester.

Protocol 1: Melting Point Determination (Capillary Method)

Causality: The melting point is a sensitive indicator of purity. A sharp melting range close to the literature value suggests a high-purity compound, while a broad or depressed range indicates the presence of impurities.

Methodology:

-

Sample Preparation: Ensure the crystalline sample is completely dry. Grind a small amount into a fine powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) into the sealed end.

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Measurement:

-

Heat the sample rapidly to about 15-20 °C below the expected melting point (approx. 145 °C).

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (onset of melting).

-

Record the temperature at which the entire sample becomes a clear liquid (completion of melting).

-

-

Validation: The recorded melting range should be narrow (e.g., 1-2 °C) and consistent with the reference value for a pure sample.

Protocol 2: Characterization by NMR Spectroscopy

Causality: NMR provides unequivocal structural confirmation and verifies the specific location of isotopic labels. The choice of solvent is critical; deuterated solvents are used to avoid large interfering signals from protons in the solvent itself.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the labeled glycine ethyl ester hydrochloride.

-

Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆) inside a standard 5 mm NMR tube.[21] D₂O is a good choice due to the high solubility of the hydrochloride salt.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum to verify the proton environment.

-

Acquire a proton-decoupled ¹³C NMR spectrum. For labeled samples, the signal corresponding to the ¹³C-labeled position will be significantly enhanced.

-

If the sample is ¹⁵N-labeled, acquire a ¹⁵N spectrum using appropriate parameters (this may require a longer acquisition time).

-

-

Validation: The resulting spectra should confirm the expected chemical shifts, coupling patterns, and the enhanced signal intensity at the site of isotopic enrichment.

Diagram: Labeled Glycine Ethyl Ester Structure

Caption: Molecular structure of glycine ethyl ester cation showing common positions for ¹⁵N and ¹³C labeling.

Conclusion

Isotopically labeled glycine ethyl ester is a powerful and versatile tool for researchers. While its macroscopic physical properties such as melting point and solubility are largely unaffected by the incorporation of heavy isotopes, its spectroscopic properties are profoundly and usefully altered. The predictable mass shifts in mass spectrometry and the enhanced signals in NMR spectroscopy are not mere curiosities; they are the very features that enable precise quantification and detailed mechanistic studies in complex biological systems. A thorough understanding of these fundamental physical properties, grounded in robust experimental verification, is essential for the successful application of these reagents in advancing scientific discovery.

References

- Chem-Impex. (n.d.). Glycine ethyl ester hydrochloride.

- ChemicalBook. (n.d.). Glycine ethyl ester hydrochloride | 623-33-6.

- Thermo Fisher Scientific. (n.d.). Glycine ethyl ester hydrochloride, 99%.

- Thermo Fisher Scientific. (n.d.). Glycine ethyl ester hydrochloride, 99% 100 g.

- Qingdao Fengchen Technology and Trade Co., Ltd. (n.d.). Glycineethylester Hydrochloride (Glycine Ethyl Ester Hcl) BP EP USP CAS 623-33-6.

- Guidechem. (2022). What is the solubility of Glycine ethyl ester?.

- Chemical Point. (n.d.). Glycine ethyl ester hydrochloride.

- He, Y.-J., Zou, P., Wang, H.-Y., Wu, H., & Xie, M.-H. (2010). Glycine ethyl ester hydrochloride.

- TCI Chemicals. (n.d.). Glycine Ethyl Ester Hydrochloride | 623-33-6.

- He, Y.-J., Zou, P., Wang, H.-Y., Wu, H., & Xie, M.-H. (2010). Glycine ethyl ester hydrochloride. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2115.

- Cheméo. (n.d.). Chemical Properties of Glycine, ethyl ester (CAS 459-73-4).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12176, Glycine ethyl ester.

- ChemicalBook. (n.d.). Glycine ethyl ester hydrochloride(623-33-6) 13C NMR spectrum.

- ChemicalBook. (n.d.). Glycine ethyl ester hydrochloride(623-33-6)IR1.

- He, Y.-J., et al. (2010). Glycine ethyl ester hydrochloride.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2723640, Glycine ethyl ester, hydrochloride.

- National Institute of Standards and Technology. (n.d.). Glycine, ethyl ester. In NIST Chemistry WebBook.

- Loba Chemie. (n.d.). GLYCINE ETHYL ESTER HYDROCHLORIDE | 623-33-6.

- Sigma-Aldrich. (n.d.). Glycine-¹³C₂,¹⁵N ethyl ester hydrochloride.

- National Institute of Standards and Technology. (n.d.). Glycine, ethyl ester, hydrochloride. In NIST Chemistry WebBook.

- BOC Sciences. (n.d.). What Is Glycine Ethyl Ester Hydrochloride and How Is It Used in Peptide Synthesis?.

- National Institute of Standards and Technology. (n.d.). Glycylglycine ethyl ester. In NIST Chemistry WebBook.

- Sigma-Aldrich. (n.d.). Glycine ethyl ester hydrochloride, 99%.

- University of Colorado Boulder. (n.d.). Esters. An Introduction. Retrieved from CU Boulder Department of Chemistry website.

- Royal Society of Chemistry. (n.d.). Making esters from alcohols and acids | Class experiment.

- Tokyo Chemical Industry. (n.d.). Glycine Ethyl Ester Hydrochloride | 623-33-6.

- Sigma-Aldrich. (n.d.). Glycine ethyl ester hydrochloride.

- MedChemExpress. (n.d.). Glycine ethyl ester-¹³C hydrochloride.

- Scribd. (n.d.). Ester Solubility and Preparation Lab Report.

- Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 22.5 MHz, D₂O, experimental) (HMDB0000123).

- California State University, Bakersfield. (n.d.). Lab 12: Synthesis of an Ester.

- Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions.

- SpectraBase. (n.d.). Glycine ethyl ester hydrochloride - Optional[¹⁵N NMR] - Chemical Shifts.

- Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000123).

- Organic Syntheses. (n.d.). glycine ethyl ester hydrochloride.

- Cambridge Isotope Laboratories, Inc. (n.d.). Glycine (¹⁵N, 98%).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. What Is Glycine Ethyl Ester Hydrochloride and How Is It Used in Peptide Synthesis? [jindunchemical.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. isotope.com [isotope.com]

- 5. Glycine ethyl ester hydrochloride, 99% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]

- 6. Glycineethylester Hydrochloride (Glycine Ethyl Ester Hcl) BP EP USP CAS 623-33-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 7. Glycine ethyl ester hydrochloride, 99% 2500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. Glycine, ethyl ester, hydrochloride [webbook.nist.gov]

- 9. Glycine ethyl ester hydrochloride | 623-33-6 [chemicalbook.com]

- 10. chemicalpoint.eu [chemicalpoint.eu]

- 11. 623-33-6 CAS | GLYCINE ETHYL ESTER HYDROCHLORIDE | Amino Acids & Derivatives | Article No. 03978 [lobachemie.com]

- 12. 甘氨酸-13C2,15N 乙酯 盐酸盐 98 atom % 15N, 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 13. hmdb.ca [hmdb.ca]

- 14. hmdb.ca [hmdb.ca]

- 15. spectrabase.com [spectrabase.com]

- 16. Glycine ethyl ester hydrochloride(623-33-6) IR Spectrum [m.chemicalbook.com]

- 17. Glycine ethyl ester, hydrochloride | C4H10ClNO2 | CID 2723640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Glycine ethyl ester hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Glycine ethyl ester hydrochloride(623-33-6) 13C NMR spectrum [chemicalbook.com]

A Technical Guide to the Isotopic Enrichment of Glycine-2-13C Ethyl Ester Hydrochloride

Abstract: This technical guide provides a comprehensive overview of the synthesis, analysis, and application of Glycine-2-13C Ethyl Ester Hydrochloride, a crucial isotopically labeled compound in biomedical research and drug development. We delve into the synthetic pathways, emphasizing the rationale behind procedural choices, and detail the analytical techniques required to validate isotopic enrichment and purity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage stable isotope labeling for mechanistic, metabolic, and structural studies.

Introduction: The Significance of 13C-Labeled Glycine

Stable isotope labeling is a powerful technique that substitutes an atom in a molecule with one of its heavier, non-radioactive isotopes, such as replacing a ¹²C atom with a ¹³C atom. This substitution creates a molecule that is chemically identical to its unlabeled counterpart but physically distinguishable by its increased mass. This mass difference allows researchers to trace the metabolic fate of molecules, quantify metabolites, and probe molecular structures and dynamics without the complications of radioactivity.[1][2]

Glycine, the simplest amino acid, is a fundamental building block for numerous vital biomolecules, including proteins, purines, and glutathione. It also functions as an inhibitory neurotransmitter in the central nervous system.[1] The targeted labeling of glycine at the alpha-carbon (C2) position, creating Glycine-2-¹³C, provides a specific probe to investigate these diverse pathways. Its ethyl ester hydrochloride form enhances stability and solubility, making it a versatile reagent for a wide range of experimental applications.

Key Applications Include:

-

Metabolic Flux Analysis (MFA): Tracing the ¹³C label allows for the precise mapping and quantification of metabolic pathways in cells, tissues, or whole organisms under various physiological or pathological conditions.[3][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C nucleus is NMR-active, and its incorporation provides a sensitive handle for studying protein structure, dynamics, and drug-target interactions.[5][6]

-

Mass Spectrometry (MS)-Based Proteomics: Used as an internal standard, it enables accurate quantification of glycine and glycine-containing peptides and proteins in complex biological samples.[1][7]

Synthesis of Glycine-2-13C Ethyl Ester Hydrochloride

The synthesis of isotopically labeled amino acids requires a strategic approach that introduces the label from a commercially available, highly enriched precursor at a suitable stage. The Strecker and Bucherer-Bergs syntheses are classic, robust methods for amino acid preparation that can be adapted for isotopic labeling.[8][9][10]

Recommended Synthetic Pathway: Modified Strecker Synthesis

The Strecker synthesis is a two-step method that produces an amino acid from an aldehyde, ammonia, and cyanide.[8][11] To introduce the ¹³C label at the alpha-carbon, a ¹³C-labeled cyanide source, such as potassium cyanide (K¹³CN), is essential.

The overall transformation is as follows: Formaldehyde + Ammonia + Potassium ¹³C-Cyanide → Glycine-2-¹³C → Glycine-2-¹³C Ethyl Ester Hydrochloride

Detailed Experimental Protocol

Step 1: Synthesis of α-Aminoacetonitrile-2-¹³C

-

In a well-ventilated fume hood, combine an aqueous solution of formaldehyde (1.0 eq) with ammonium chloride (1.1 eq). Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a solution of potassium ¹³C-cyanide (K¹³CN, >99% enrichment) (1.0 eq) in water to the cooled mixture with vigorous stirring. The addition should be dropwise to control the exothermic reaction.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

-

The resulting α-aminoacetonitrile can be extracted into an organic solvent like diethyl ether or dichloromethane.

Causality Insight: The reaction proceeds via the formation of an imine from formaldehyde and ammonia, which is then attacked by the ¹³C-cyanide nucleophile.[8] Using a slight excess of ammonium chloride helps to drive the equilibrium towards imine formation.

Step 2: Hydrolysis to Glycine-2-¹³C Hydrochloride

-

The organic extract containing the α-aminoacetonitrile-2-¹³C is carefully added to a concentrated solution of hydrochloric acid (e.g., 6M HCl).

-

The mixture is heated to reflux for 4-6 hours. This step hydrolyzes the nitrile group to a carboxylic acid.

-

After cooling, the solvent and excess HCl are removed under reduced pressure (rotary evaporation) to yield crude Glycine-2-¹³C Hydrochloride as a solid.

Causality Insight: Strong acid is required to hydrolyze the stable nitrile functionality to both the carboxylic acid and the ammonium salt of the amine. The hydrochloride salt form is convenient for isolation.

Step 3: Esterification to Glycine-2-¹³C Ethyl Ester Hydrochloride

-

Suspend the crude Glycine-2-¹³C Hydrochloride in absolute ethanol.

-

Cool the suspension in an ice bath and slowly bubble anhydrous hydrogen chloride gas through it, or alternatively, add thionyl chloride (SOCl₂) dropwise (1.2 eq).[12][13]

-

After the addition, the mixture is heated to reflux for 3-5 hours.[13] The reaction progress can be monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the excess ethanol is removed under reduced pressure.

-

The resulting solid is triturated with cold diethyl ether, filtered, and dried under vacuum to yield the final product, Glycine-2-¹³C Ethyl Ester Hydrochloride.[14]

Causality Insight: The Fischer esterification is an acid-catalyzed reaction. Using a saturated solution of HCl in ethanol or adding thionyl chloride (which generates HCl in situ) provides the necessary acidic conditions and drives the reaction towards the ester product.[12][15] Anhydrous conditions are critical to prevent the hydrolysis of the ester back to the carboxylic acid.

Analytical Characterization and Quality Control

To ensure the final product is suitable for its intended application, a rigorous, multi-technique analytical approach is mandatory. This self-validating system confirms the chemical identity, purity, and, most importantly, the level of isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the precise location of the ¹³C label and quantifying the isotopic enrichment.[16][17]

-

¹H NMR: The spectrum will confirm the structure of the ethyl ester. The key diagnostic feature will be the splitting of the alpha-proton signal (the CH₂ group adjacent to the ¹³C) into a doublet due to one-bond coupling (¹J_CH) with the ¹³C nucleus. The absence of a large singlet at the corresponding chemical shift indicates high enrichment.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum will show a significantly enhanced signal for the C2 carbon relative to the natural abundance signals of the ethyl group carbons, confirming successful enrichment.[18] The enrichment level can be calculated by comparing the integral of the C2 signal to that of a known internal standard or, in some cases, to the natural abundance signals within the molecule itself.[19]

Mass Spectrometry (MS)

MS provides unambiguous confirmation of the mass increase due to ¹³C incorporation and is an excellent orthogonal technique to NMR for determining enrichment.[20]

-

Methodology: The sample is ionized (e.g., by Electrospray Ionization, ESI) and the mass-to-charge ratio (m/z) of the molecular ion is measured. The analysis is often performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][21]

-

Interpretation: The mass spectrum will show a prominent peak for the molecular ion at M+1 compared to the unlabeled standard. The isotopic enrichment is calculated from the relative intensities of the M (unlabeled) and M+1 (labeled) peaks after correcting for the natural abundance of other isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O).[22][23]

Summary of Analytical Data

The following table summarizes the expected analytical data for a successfully synthesized and enriched batch of Glycine-2-¹³C Ethyl Ester Hydrochloride.

| Parameter | Method | Expected Result | Rationale |

| Chemical Identity | ¹H & ¹³C NMR | Spectra consistent with structure | Confirms covalent structure |

| Molecular Weight | ESI-MS | [M+H]⁺ at m/z 105.07 (vs. 104.06 for unlabeled) | Confirms mass increase from ¹³C |

| Isotopic Enrichment | ¹³C NMR / MS | > 99 Atom % ¹³C | Validates successful label incorporation |

| Chemical Purity | HPLC | > 98% | Ensures absence of synthetic impurities |

| Appearance | Visual | White to off-white crystalline solid | Standard product specification |

Conclusion

The synthesis and validation of Glycine-2-¹³C Ethyl Ester Hydrochloride is a multi-step process that demands careful execution and rigorous analytical oversight. By employing a modified Strecker synthesis followed by Fischer esterification, a high-purity, highly enriched product can be reliably obtained. The orthogonal analytical methods of NMR and MS provide a self-validating system to guarantee the quality of the final compound. This isotopically labeled amino acid serves as an indispensable tool for researchers, enabling precise and insightful investigations into the complex biochemical landscape of living systems.

References

-

Lane, A. N., Fan, T. W.-M., & Higashi, R. M. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry. [Link][16][17]

-

Godin, J.-P., et al. (2009). Determination of 13C isotopic enrichment of valine and threonine by GC-C-IRMS after formation of the N(O,S)-ethoxycarbonyl ethyl ester derivatives of the amino acids. ResearchGate. [Link]

-

Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews. (Note: While not directly cited, this provides background on Bucherer-Bergs reaction mentioned in search results). [Link][9]

-

Fischer, E. (1906). Glycine ethyl ester hydrochloride. Organic Syntheses. [Link][15]

-

Motori, E., & Giavalisco, P. (2023). 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. Methods in Molecular Biology. [Link][20]

-

Tannahill, G. M., et al. (2017). Profiling the metabolism of human cells by deep 13C labeling. Cell Reports. [Link][3]

-